5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Overview
Description
Preparation Methods
The synthesis of 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with ethyl bromoacetate to form 4-chlorophenoxyethyl acetate. This intermediate is then reacted with thiosemicarbazide to yield the desired thiadiazole derivative . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.
Chemical Reactions Analysis
5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine include other 1,3,4-thiadiazole derivatives. These compounds share a common thiadiazole ring structure but differ in their substituents. Some examples include:
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-4-2-7(11)3-5-8/h2-6H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYDEDHDFUUPIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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